3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine
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Overview
Description
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolotriazines.
Preparation Methods
The synthesis of 3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diphenyl-1,2,4-triazole with suitable reagents to form the triazolotriazine ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including antiviral and anticancer effects.
Properties
CAS No. |
61033-31-6 |
---|---|
Molecular Formula |
C16H12N6 |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
3,4-diphenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C16H12N6/c17-15-18-16-20-19-13(11-7-3-1-4-8-11)14(22(16)21-15)12-9-5-2-6-10-12/h1-10H,(H2,17,21) |
InChI Key |
IOBYVQYZWBUOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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